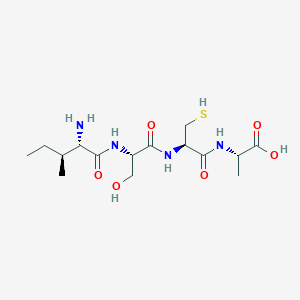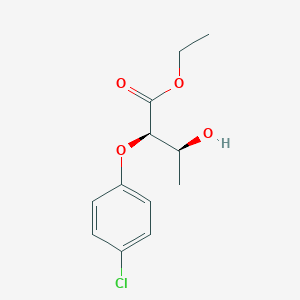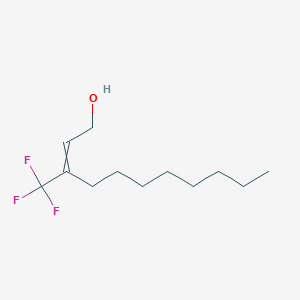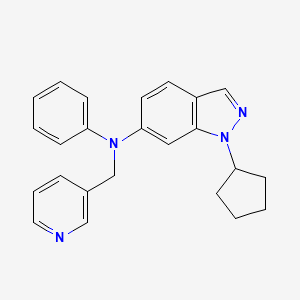
1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)- can be achieved through various synthetic routes. One common method involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Another approach includes the reductive cyclization reactions and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as tert-butyl nitrite.
Reduction: Reductive cyclization reactions are commonly employed in its synthesis.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include Cu(OAc)2, tert-butyl nitrite, and various organometallic reagents. Reaction conditions often involve the use of solvents like DMSO and atmospheric oxygen .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reductive cyclization can produce various substituted indazoles .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of phosphoinositide 3-kinase δ, thereby modulating signaling pathways involved in cell proliferation and survival . Additionally, its anticancer activity is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole-3-amine Derivatives: These compounds share a similar indazole core and have been studied for their antitumor activity.
6-Substituted Aminoindazole Derivatives: These compounds have shown potent anti-proliferative activity against cancer cells.
Uniqueness
1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)- stands out due to its unique combination of substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit specific molecular targets and pathways makes it a promising candidate for further research and development .
Propriétés
Numéro CAS |
652159-12-1 |
|---|---|
Formule moléculaire |
C24H24N4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1-cyclopentyl-N-phenyl-N-(pyridin-3-ylmethyl)indazol-6-amine |
InChI |
InChI=1S/C24H24N4/c1-2-8-21(9-3-1)27(18-19-7-6-14-25-16-19)23-13-12-20-17-26-28(24(20)15-23)22-10-4-5-11-22/h1-3,6-9,12-17,22H,4-5,10-11,18H2 |
Clé InChI |
VXERLSAKKAPSIC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C3=C(C=CC(=C3)N(CC4=CN=CC=C4)C5=CC=CC=C5)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


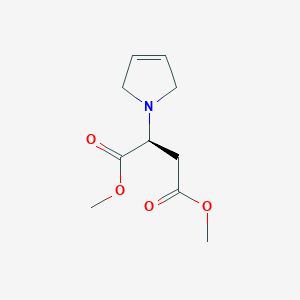
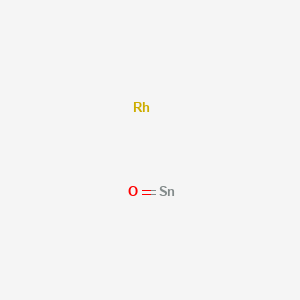
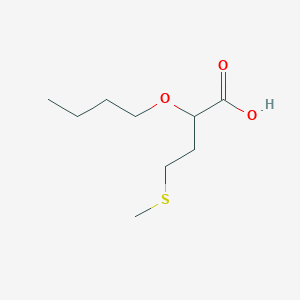
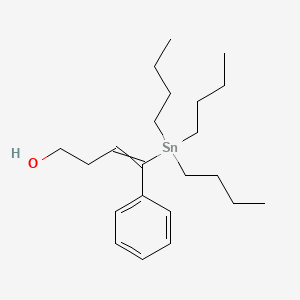
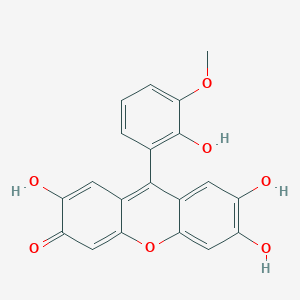
![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)


